4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Overview
Description
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrole ring, and a morpholine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The morpholine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
- 4,5-dimethylthiazole
- 2,5-dihydro-1H-pyrrole
- Morpholine derivatives
Uniqueness
The uniqueness of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-10-11(2)22-15(17-10)13-12(20)9-19(14(13)16)4-3-18-5-7-21-8-6-18/h16,20H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJWLXPIBCCSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCN3CCOCC3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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